molecular formula C41H69O8P B1261805 PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Cat. No. B1261805
M. Wt: 721 g/mol
InChI Key: NXXSEGVRTTVEEI-QPKMWZFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl substituent are specified as palmitoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a 1-palmitoyl-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Metabolomics and Disease Research

PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) has been identified as a key metabolite in studies related to disease processes, particularly in cancer. Wu et al. (2018) utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry to identify PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as one of the dysregulated metabolites in the plasma of mice with lung carcinoma. Their study provides insights into metabolic changes linked to the onset and development of lung carcinoma, suggesting a potential role for PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) in diagnostic applications (Wu, Chen, Li, & Liu, 2018).

Biomarker Identification

PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) has also been highlighted in the context of biomarker discovery. Zhao et al. (2021) reported the potential of this compound as a biomarker in demyelinating diseases through a study on mouse models of multiple sclerosis. They employed UPLC-Orbitrap/MS to identify differential metabolites, including PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), which are involved in significant metabolic pathways linked to demyelination pathogenesis (Zhao et al., 2021).

Interaction with Enzymes

Research by Hoshino and Sakane (2020) explored the interaction of various phosphatidic acids, including PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), with L-lactate dehydrogenase A (LDHA), an enzyme critical for tumor growth. Their findings indicate that different PA species selectively interact with LDHA, inducing structural changes and potentially affecting its activity. This study suggests a nuanced role for PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) in biochemical processes and offers insights into the potential therapeutic targeting of LDHA (Hoshino & Sakane, 2020).

properties

Product Name

PA(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Molecular Formula

C41H69O8P

Molecular Weight

721 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C41H69O8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,39H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3,(H2,44,45,46)/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t39-/m1/s1

InChI Key

NXXSEGVRTTVEEI-QPKMWZFCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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